pKa Shift of +0.21 Units Relative to Des-Methoxy Analog N-Phenylpiperidin-4-amine Confirms Enhanced Piperidine Basicity
The predicted pKa of the piperidine secondary amine in N-(3,5-dimethoxyphenyl)piperidin-4-amine is 10.04±0.10, compared to 9.83±0.10 for the des-methoxy analog N-phenylpiperidin-4-amine (CAS 23056-29-3) . The +0.21 pKa unit increase is attributable to the electron-donating effect of the two meta-methoxy groups transmitted through the aniline nitrogen to the piperidine ring, modestly enhancing the basicity of the piperidine NH. This shift alters the fraction of protonated species at pH 7.4 from approximately 0.36% (for pKa 9.83) to approximately 0.23% (for pKa 10.04), representing a ~1.6-fold difference in the neutral:protonated ratio that can affect membrane permeability, lysosomal trapping, and receptor binding kinetics [1].
| Evidence Dimension | Piperidine secondary amine pKa (predicted) |
|---|---|
| Target Compound Data | pKa = 10.04±0.10 |
| Comparator Or Baseline | N-Phenylpiperidin-4-amine (CAS 23056-29-3): pKa = 9.83±0.10 |
| Quantified Difference | ΔpKa = +0.21 (target more basic) |
| Conditions | Predicted pKa values from ChemicalBook database; methodology not specified but consistent with ACD/Labs or equivalent in silico prediction algorithms |
Why This Matters
This pKa difference, while modest, is relevant for procurement decisions in medicinal chemistry programs where precise control of amine basicity influences CNS penetration, hERG liability, and lysosomotropism—key parameters in lead optimization.
- [1] Manallack DT, et al. The significance of acid/base properties in drug discovery. Chem Soc Rev. 2013;42(2):485-96. doi:10.1039/c2cs35348b. Review establishing the relationship between pKa shifts of ~0.2–0.5 units and altered pharmacokinetic behavior. View Source
